molecular formula C17H19NO4S B13870936 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid

2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid

Cat. No.: B13870936
M. Wt: 333.4 g/mol
InChI Key: RIXYRLVBYVESFX-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is an organic compound with a molecular formula of C16H17NO4S It is a derivative of benzoic acid, characterized by the presence of a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-propylaniline.

    Sulfonation: The 4-propylaniline undergoes sulfonation using chlorosulfonic acid to form 4-propylbenzenesulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Major Products

    Oxidation: this compound can be converted to 2-carboxy-5-[(4-propylphenyl)sulfamoyl]benzoic acid.

    Reduction: The product is 2-Methyl-5-[(4-propylphenyl)sulfanyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid
  • 2-Methyl-5-[(4-ethylphenyl)sulfamoyl]benzoic acid
  • 2-Methyl-5-[(4-butylphenyl)sulfamoyl]benzoic acid

Uniqueness

2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can affect its binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C17H19NO4S/c1-3-4-13-6-8-14(9-7-13)18-23(21,22)15-10-5-12(2)16(11-15)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20)

InChI Key

RIXYRLVBYVESFX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O

Origin of Product

United States

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